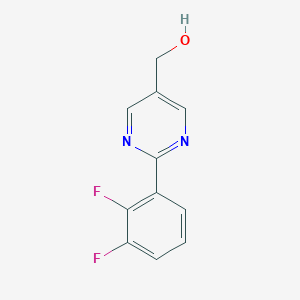
2-(benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a benzyloxy group, a bromine atom, a nitro group, and a methylated amine group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine typically involves multiple steps. One common method includes the following steps:
Bromination: The addition of a bromine atom to the pyridine ring.
Benzyloxylation: The attachment of a benzyloxy group to the pyridine ring.
N-Methylation: The methylation of the amine group.
Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using nitric acid and sulfuric acid, while bromination can be carried out using bromine or N-bromosuccinimide. Benzyloxylation typically involves the use of benzyl alcohol and a suitable base, and N-methylation can be performed using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a benzaldehyde or benzoic acid.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the bromine atom with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the bromine atom can influence its reactivity and binding affinity to these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
3-(Benzyloxy)pyridin-2-amine: Another aminopyridine derivative with different substituents.
Uniqueness
2-(Benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both a nitro group and a bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications.
Propriétés
Formule moléculaire |
C13H12BrN3O3 |
|---|---|
Poids moléculaire |
338.16 g/mol |
Nom IUPAC |
5-bromo-N-methyl-3-nitro-2-phenylmethoxypyridin-4-amine |
InChI |
InChI=1S/C13H12BrN3O3/c1-15-11-10(14)7-16-13(12(11)17(18)19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) |
Clé InChI |
HGXRPSLVDSQZLV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=NC=C1Br)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14057715.png)





![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)


![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)

![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
